2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl-
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Overview
Description
2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl- is an organic compound that belongs to the class of alkynes and furans This compound is characterized by the presence of a decyne chain, a furan ring, and methoxy and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl- can be achieved through several synthetic routes. One common method involves the coupling of a furan derivative with an alkyne precursor under specific reaction conditions. The reaction typically requires a catalyst, such as palladium or copper, and may be carried out in the presence of a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques, such as continuous flow reactors, may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The furan ring and methoxy group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., sodium methoxide) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Interaction: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Decyn-1-one: Lacks the furan ring and methoxy group, resulting in different chemical properties.
1-(2-Furanyl)-4-methoxy-4-methyl-2-butanone: Contains a butanone chain instead of a decyne chain.
4-Methoxy-4-methyl-2-pentanone: Lacks the furan ring and alkyne group.
Uniqueness
2-Decyn-1-one, 1-(2-furanyl)-4-methoxy-4-methyl- is unique due to its combination of a decyne chain, furan ring, and methoxy and methyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88022-58-6 |
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Molecular Formula |
C16H22O3 |
Molecular Weight |
262.34 g/mol |
IUPAC Name |
1-(furan-2-yl)-4-methoxy-4-methyldec-2-yn-1-one |
InChI |
InChI=1S/C16H22O3/c1-4-5-6-7-11-16(2,18-3)12-10-14(17)15-9-8-13-19-15/h8-9,13H,4-7,11H2,1-3H3 |
InChI Key |
ILDYQBOVHGYSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C#CC(=O)C1=CC=CO1)OC |
Origin of Product |
United States |
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